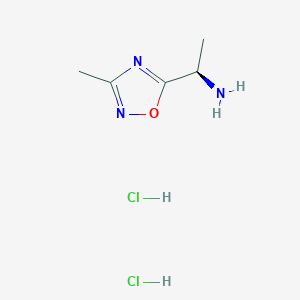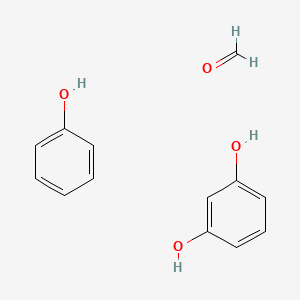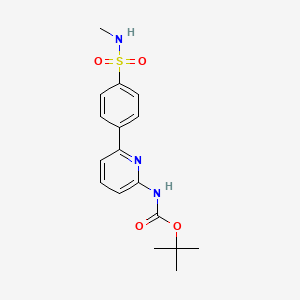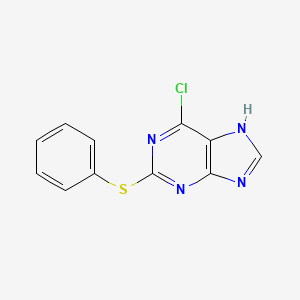
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to simpler amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound may be studied for its potential biological activity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
Similar compounds to ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-5-carboxylic acid
- 3-Methyl-1,2,4-oxadiazole-5-thiol
- 1,2,4-Oxadiazole-5-amine
Uniqueness
The uniqueness of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride lies in its specific structure and stereochemistry. The presence of the ®-configuration and the ethanamine group distinguishes it from other oxadiazole derivatives, potentially leading to unique chemical and biological properties.
特性
分子式 |
C5H11Cl2N3O |
|---|---|
分子量 |
200.06 g/mol |
IUPAC名 |
(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3;2*1H/t3-;;/m1../s1 |
InChIキー |
SVWIVBHZIHUNNG-HWYNEVGZSA-N |
異性体SMILES |
CC1=NOC(=N1)[C@@H](C)N.Cl.Cl |
正規SMILES |
CC1=NOC(=N1)C(C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,4-Thiadiazolo[4,5-a]benzimidazol-3-amine](/img/structure/B8418770.png)
![4-(8-Fluoro-6,12-dioxo-6,12-dihydro-indolo[2,1-b]quinazolin-9-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8418776.png)
![4-(1H-Pyrrolo[3,2-b]pyridin-7-yloxy)-3-fluorobenzenamine](/img/structure/B8418790.png)




![9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B8418810.png)





